molecular formula C21H31N3O5 B12590674 N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine CAS No. 631915-78-1

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine

Cat. No.: B12590674
CAS No.: 631915-78-1
M. Wt: 405.5 g/mol
InChI Key: XOGZLDQRKCTVDK-JVIGXAJISA-N
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Description

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine is a synthetic tripeptide derivative featuring a unique structural framework. Its core structure includes:

  • Peptide chain: Glycine followed by two D-alanine residues. The use of D-amino acids enhances metabolic stability compared to L-isomers, as D-forms resist proteolytic degradation .

Properties

CAS No.

631915-78-1

Molecular Formula

C21H31N3O5

Molecular Weight

405.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C21H31N3O5/c1-12(2)10-16-6-8-17(9-7-16)13(3)19(26)22-11-18(25)23-14(4)20(27)24-15(5)21(28)29/h6-9,12-15H,10-11H2,1-5H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t13?,14-,15-/m1/s1

InChI Key

XOGZLDQRKCTVDK-JVIGXAJISA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)C(C)C1=CC=C(C=C1)CC(C)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine typically involves the coupling of the appropriate amino acids and the incorporation of the 2-methylpropylphenyl group. The process generally includes:

    Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the amino groups of the amino acids.

    Coupling Reactions: The protected amino acids are coupled using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final tripeptide.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis. By binding to the active site of the enzyme, the compound can prevent the formation of peptidoglycan cross-links, leading to bacterial cell death .

Comparison with Similar Compounds

Pharmaceutical Impurities and Intermediates ()

The compound shares structural motifs with impurities listed in pharmaceutical reference standards (Table 1):

Compound Name Key Structural Differences Functional Groups Molecular Weight (g/mol) Role/Use
Target Compound 4-(2-Methylpropyl)phenyl + tripeptide (Gly-D-Ala-D-Ala) Amide, ester ~392 (calculated) Likely API/intermediate
MM0002.13 (Impurity A) 3-(2-Methylpropyl)phenyl + propanoic acid Carboxylic acid ~222 Synthesis impurity
MM0002.10 (Impurity C) 4-(2-Methylpropyl)phenyl + propanamide Amide ~235 Synthesis impurity

Key Findings :

  • The target’s tripeptide chain distinguishes it from simpler impurities, likely enhancing target specificity or stability.
  • Carboxylic acid impurities (e.g., MM0002.13) exhibit higher polarity, reducing membrane permeability compared to the target’s amide/ester groups .

Benzamido-Phenyl Derivatives ()

Compounds such as N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Entry 13, ) share a benzamido-phenyl backbone but differ in:

  • Substituents: Cyanomethoxy, propenyloxy, or halogenated groups (e.g., Cl, F in Entries 25–28).
  • Amino Acid Residues: L-tyrosyl and L-phenylalanine methyl esters vs. the target’s D-alanyl-D-alanine.

Functional Implications :

  • D-Ala-D-Ala in the target may confer resistance to enzymatic cleavage, a feature absent in L-configuration analogs .

Pesticide Analogs ()

Compounds like benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) and metalaxyl share alanine-derived structures but differ significantly:

  • Substituents : Benalaxyl has a 2,6-dimethylphenyl group and phenylacetyl moiety, contrasting with the target’s 4-(2-methylpropyl)phenyl and tripeptide chain.

Key Contrast :

  • Pesticides prioritize lipophilicity for membrane penetration, while the target’s peptide backbone may prioritize target-specific interactions .

Data Tables for Structural and Functional Comparison

Table 1: Structural Comparison with Pharmaceutical Impurities

Parameter Target Compound MM0002.13 (Impurity A) MM0002.10 (Impurity C)
Core Structure Propanoyl + tripeptide Propanoic acid Propanamide
Phenyl Substituent 4-(2-Methylpropyl) 3-(2-Methylpropyl) 4-(2-Methylpropyl)
Molecular Weight ~392 ~222 ~235
Key Functional Groups Amide, ester Carboxylic acid Amide

Table 2: Comparison with Benzamido-Phenyl Analogs ()

Compound (Entry) Substituent on Phenyl Amino Acid Sequence Notable Feature
Target 4-(2-Methylpropyl) Gly-D-Ala-D-Ala D-amino acids
Entry 13 4-(Cyanomethoxy) L-Tyrosyl-L-Phe methyl ester Cyanomethoxy group
Entry 25 2-Chlorobenzoyl L-Tyrosyl-L-Phe methyl ester Halogenated aromatic ring

Research Implications and Gaps

  • Metabolic Stability : The D-alanyl-D-alanine sequence in the target likely prolongs half-life compared to L-configuration analogs (e.g., compounds) .
  • Unresolved Questions : Pharmacological data (e.g., IC50, binding assays) for the target compound are absent in the provided evidence, necessitating further experimental validation.

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